![molecular formula C9H7BrN2O B2766918 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 887571-40-6](/img/structure/B2766918.png)
5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde” is a chemical compound with the CAS Number: 887571-40-6 . Its IUPAC name is 5-bromo-1-methyl-1H-benzimidazole-2-carbaldehyde . The compound is in powder form .
Synthesis Analysis
The synthesis of imidazole compounds, which includes “this compound”, has been made by glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2O/c1-12-8-3-2-6 (10)4-7 (8)11-9 (12)5-13/h2-5H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Imidazole, the core structure in “this compound”, shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 239.07 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Other Chemical Compounds : This compound is used as a starting material or intermediate in the synthesis of various other chemical compounds. For instance, it has been involved in the synthesis of 3-hydroxyisoxazole-5-carbaldehydes, which are useful in producing CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998).
Organic Synthesis Methodologies : It plays a role in developing methodologies for organic synthesis. For example, its derivatives have been used in the study of synthesis methods for thieno-extended purines and imidazole derivatives, contributing to the field of heterocyclic chemistry (Hawkins, Iddon, & Longthorne, 1995).
Crystallography and Molecular Structure Analysis : This chemical is also significant in crystallography and structural analysis. Research has been conducted on molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone to understand their molecular pairing and hydrogen bonding, which is crucial for material science and drug design (Ali, Halim, & Ng, 2005).
Application in Liquid Crystalline and Fire Retardant Materials : Compounds derived from 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde are being explored for their potential in creating liquid crystalline and fire retardant materials. This application demonstrates its relevance in material science and engineering (Jamain, Khairuddean, & Tay Guan-Seng, 2020).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-methylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJSAYQLLBKWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887571-40-6 |
Source
|
Record name | 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.